molecular formula C8H13N3 B13264290 Ethyl[(4-methylpyrimidin-2-yl)methyl]amine

Ethyl[(4-methylpyrimidin-2-yl)methyl]amine

Cat. No.: B13264290
M. Wt: 151.21 g/mol
InChI Key: OGLIDYRXPQCLGL-UHFFFAOYSA-N
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Description

Ethyl[(4-methylpyrimidin-2-yl)methyl]amine is an organic compound characterized by the presence of an ethyl group attached to a methylpyrimidinylmethylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl[(4-methylpyrimidin-2-yl)methyl]amine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methylpyrimidine and ethylamine.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to deprotonate the amine group, facilitating nucleophilic substitution.

    Procedure: The 4-methylpyrimidine is reacted with ethylamine under reflux conditions in an appropriate solvent like ethanol or dimethylformamide (DMF). The reaction mixture is then purified using techniques such as column chromatography or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl[(4-methylpyrimidin-2-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the ethyl group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

Ethyl[(4-methylpyrimidin-2-yl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl[(4-methylpyrimidin-2-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme function by occupying the active site or alter receptor signaling pathways by binding to receptor sites.

Comparison with Similar Compounds

Ethyl[(4-methylpyrimidin-2-yl)methyl]amine can be compared with other similar compounds such as:

    Mthis compound: Similar structure but with a methyl group instead of an ethyl group.

    Ethyl[(4-chloropyrimidin-2-yl)methyl]amine: Contains a chlorine atom instead of a methyl group on the pyrimidine ring.

    Ethyl[(4-methylpyridin-2-yl)methyl]amine: Pyridine ring instead of a pyrimidine ring.

Uniqueness

This compound is unique due to the specific substitution pattern on the pyrimidine ring, which can influence its reactivity and interaction with biological targets

Biological Activity

Ethyl[(4-methylpyrimidin-2-yl)methyl]amine (DB07388) is a compound with notable biological activities, particularly in pharmacology. This article delves into its biological properties, including pharmacokinetics, mechanisms of action, and relevant case studies.

This compound is characterized by its ability to cross biological barriers, which is crucial for its therapeutic potential. Key pharmacokinetic properties include:

PropertyValue
Human Intestinal AbsorptionHigh (+1.0)
Blood-Brain Barrier PenetrationHigh (0.9577)
Caco-2 PermeabilityModerate (-0.549)
P-glycoprotein SubstrateYes (0.5936)
CYP450 2D6 SubstrateNo (0.7637)
Ames TestNon-toxic

These properties suggest that the compound is well-absorbed in the human body and can effectively penetrate the blood-brain barrier, making it a candidate for neurological applications .

The primary mechanism of action for this compound involves the production of nitric oxide (NO), a crucial signaling molecule in various physiological processes. In macrophages, NO plays a significant role in mediating tumoricidal and bactericidal actions. This compound also exhibits nitrosylase activity, which is important for the S-nitrosylation of target proteins involved in inflammatory responses .

Inflammatory Response

Research indicates that this compound enhances the synthesis of pro-inflammatory mediators such as IL-6 and IL-8, suggesting its involvement in inflammatory pathways . This property could be beneficial in treating conditions characterized by excessive inflammation.

Antimicrobial Activity

A study on related compounds within the methylpyridine class demonstrated promising antimicrobial effects. Compounds with similar structures exhibited moderate to strong antibacterial and antifungal properties against various strains, indicating that this compound may share these beneficial effects .

Case Studies

  • Anticancer Activity : In a comparative study involving various synthesized compounds, those structurally similar to this compound showed IC50 values indicating significant anticancer activity across multiple cancer cell lines, including A172 and MDA-MB-231. The IC50 values ranged from 5.03 µM to 7.88 µM, highlighting their potential as therapeutic agents against cancer .
  • Tyrosinase Inhibition : Research on tyrosinase inhibitors revealed that compounds related to this compound exhibited varying degrees of inhibition against mushroom tyrosinase, which is crucial for melanin synthesis and has implications in skin-related disorders .

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

N-[(4-methylpyrimidin-2-yl)methyl]ethanamine

InChI

InChI=1S/C8H13N3/c1-3-9-6-8-10-5-4-7(2)11-8/h4-5,9H,3,6H2,1-2H3

InChI Key

OGLIDYRXPQCLGL-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=NC=CC(=N1)C

Origin of Product

United States

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